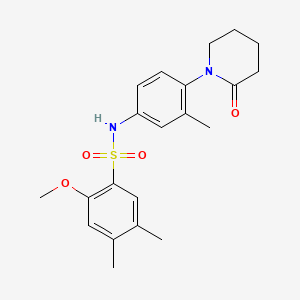
2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .
Molecular Structure Analysis
The compound contains several functional groups, including a sulfonamide, a methoxy group, and a piperidine ring . These groups can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Sulfonamides can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions . The reactivity of the compound will depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound will depend on its specific structure . Factors such as polarity, solubility, and stability can be influenced by the functional groups present .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
One significant application of derivatives of benzenesulfonamide, which include compounds structurally similar to 2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, is in photodynamic therapy for cancer treatment. Research indicates that certain benzenesulfonamide derivatives, particularly zinc phthalocyanines substituted with benzenesulfonamide, show potential as Type II photosensitizers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them viable for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Potential in Cognitive Enhancement
Benzenesulfonamide derivatives have also been studied for their potential in enhancing cognitive functions. For instance, SB-399885, a compound related to benzenesulfonamides, has been shown to have cognitive enhancing properties in animal models. This compound is a potent, selective, brain penetrant, and orally active 5-HT6 receptor antagonist, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Applications in Chemistry and Material Science
In the field of chemistry and material science, benzenesulfonamide derivatives are used in various applications. For example, they are involved in the synthesis of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. These catalysts facilitate the formation of high molecular weight polymers in high yields and are significant for industrial applications (Skupov et al., 2007).
Antimicrobial and Antifungal Activities
Benzenesulfonamide derivatives have demonstrated antimicrobial and antifungal activities. Studies show that these compounds can be effective against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (Zareef et al., 2007).
Potential in Drug Development
These derivatives also play a role in drug development, particularly in the design of novel drugs with specific targeting capabilities. Their unique structure allows for selective binding to certain receptors or enzymes, which can be advantageous in developing targeted therapies for various diseases (Ghorab et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-12-19(27-4)20(13-15(14)2)28(25,26)22-17-8-9-18(16(3)11-17)23-10-6-5-7-21(23)24/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKCNCZXGVMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)
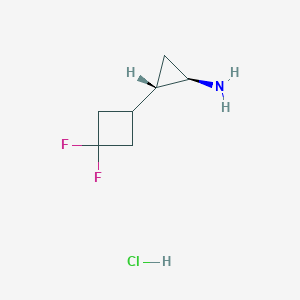
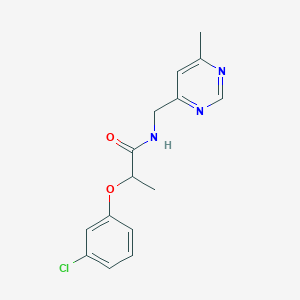
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)
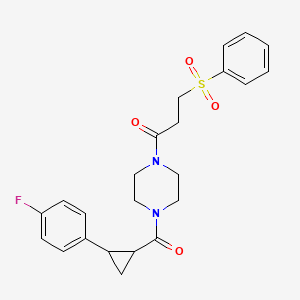
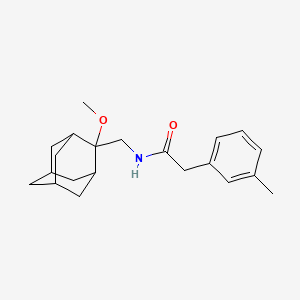
![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
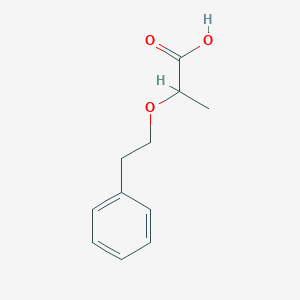
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2958248.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2958249.png)

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2958252.png)
![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)